N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide
Description
This hydrazone derivative is synthesized via the condensation of isonicotinic acid hydrazide with 4-[(4-methylbenzyl)oxy]benzaldehyde. The compound features an isonicotinoyl hydrazide backbone linked to a benzylidene group substituted with a 4-methylbenzyl ether moiety (Fig. 1). The 4-methylbenzyloxy group imparts moderate lipophilicity and steric bulk, distinguishing it from analogs with polar or electron-withdrawing substituents .
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-16-2-4-18(5-3-16)15-26-20-8-6-17(7-9-20)14-23-24-21(25)19-10-12-22-13-11-19/h2-14H,15H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
JUWBYXGRHGUNKM-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide typically involves the condensation reaction between 4-[(4-methylbenzyl)oxy]benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-[(4-methylbenzyl)oxy]benzaldehyde and isonicotinohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazone moiety is known to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Mechanism of Action
The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
Key analogs and their substituents are compared below:
*ED = Electron-donating; EW = Electron-withdrawing
The target compound’s 4-methylbenzyloxy group provides a balance of lipophilicity and steric hindrance, making it less polar than hydroxy/methoxy-substituted analogs (e.g., Ftivazide) but more sterically hindered than dimethylamino derivatives .
Physicochemical Properties :
- Melting Point : Expected to range between 190–200°C (similar to Ev1’s 194.7–196.6°C ).
- Solubility : Lower aqueous solubility compared to polar analogs (e.g., hydroxy-substituted derivatives) due to the lipophilic 4-methylbenzyl group.
- Stability : Ether linkages enhance hydrolytic stability relative to ester or boronic ester-containing analogs (e.g., BHAPI ).
Spectroscopic Characterization
Key spectral features compared to analogs:
The target’s NMR and IR align with hydrazone derivatives, while UV-Vis absorption depends on the extended conjugation from the benzylidene substituent.
Enzyme Inhibition (Ev2, Ev16):
- Analogs with sulfonyloxy (Ev2) or halogen substituents (e.g., 3a in Ev16) show potent inhibition of MAO, β-secretase, and alkaline phosphatases.
- The target’s methylbenzyloxy group may reduce enzyme affinity compared to electron-withdrawing substituents but enhance membrane permeability .
Corrosion Inhibition (Ev3):
- Electron-donating groups (e.g., dimethylamino in Ev1) improve adsorption on metal surfaces.
- The target’s moderate ED character may offer intermediate inhibition efficiency compared to stronger ED/EW analogs .
Metal Chelation (Ev15):
Computational Insights (Ev1, Ev3)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
